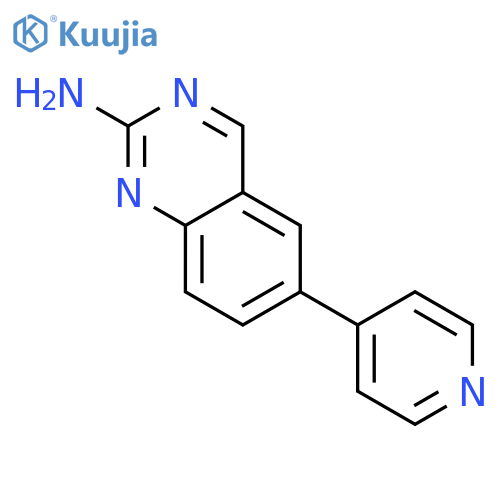Cas no 1008505-37-0 (6-pyridin-4-ylquinazolin-2-amine)

1008505-37-0 structure
商品名:6-pyridin-4-ylquinazolin-2-amine
CAS番号:1008505-37-0
MF:C13H10N4
メガワット:222.24530172348
MDL:MFCD12828217
CID:1127293
PubChem ID:46835283
6-pyridin-4-ylquinazolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-pyridin-4-ylquinazolin-2-amine
- CTK8D3620
- 6-pyridin-4-yl-2-quinazolinamine
- PubChem16393
- KB-44386
- SureCN3025007
- 6-(pyridin-4-yl)quinazolin-2-amine
- 6-(4-Pyridinyl)-2-quinazolinamine
- 2-Amino-6-(4-pyridyl)quinazoline
- AKOS015854948
- DB-058505
- XDULIFZWNIEGCE-UHFFFAOYSA-N
- SCHEMBL3025007
- 2-Quinazolinamine,6-(4-pyridinyl)-
- A800284
- 6-Pyridin-4-yl-quinazolin-2-ylamine
- DTXSID90676359
- 1008505-37-0
- SY316506
- MFCD12828217
-
- MDL: MFCD12828217
- インチ: InChI=1S/C13H10N4/c14-13-16-8-11-7-10(1-2-12(11)17-13)9-3-5-15-6-4-9/h1-8H,(H2,14,16,17)
- InChIKey: XDULIFZWNIEGCE-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=NC=C2C=C1C3=CC=NC=C3)N
計算された属性
- せいみつぶんしりょう: 222.09100
- どういたいしつりょう: 222.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.301
- PSA: 64.69000
- LogP: 2.85520
6-pyridin-4-ylquinazolin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D392256-100mg |
6-(4-Pyridinyl)-2-quinazolinamine |
1008505-37-0 | 95% | 100mg |
$425 | 2024-08-03 | |
| eNovation Chemicals LLC | D392256-1g |
6-(4-Pyridinyl)-2-quinazolinamine |
1008505-37-0 | 95% | 1g |
$495 | 2024-08-03 | |
| eNovation Chemicals LLC | D392256-1g |
6-(4-Pyridinyl)-2-quinazolinamine |
1008505-37-0 | 95% | 1g |
$495 | 2025-02-28 | |
| eNovation Chemicals LLC | D392256-100mg |
6-(4-Pyridinyl)-2-quinazolinamine |
1008505-37-0 | 95% | 100mg |
$425 | 2025-02-28 |
6-pyridin-4-ylquinazolin-2-amine 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
1008505-37-0 (6-pyridin-4-ylquinazolin-2-amine) 関連製品
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
